molecular formula C16H11NO4 B514660 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid CAS No. 227598-41-6

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid

Cat. No. B514660
CAS RN: 227598-41-6
M. Wt: 281.26g/mol
InChI Key: NIHMCLGGARGAHJ-UHFFFAOYSA-N
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Description

“4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid” is a chemical compound with the molecular formula C16H17NO4 . It’s also known as N-Phthaloyltranexamic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass is 287.11600 .

Scientific Research Applications

Aggregation Enhanced Emission

4-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-benzoic acid, along with its derivatives, has been investigated for its unique photophysical properties. A study highlighted the synthesis and characterization of 1,8-naphthalimide-based compounds, including a variant of the specified chemical, which exhibited aggregation enhanced emission (AEE) when forming nanoaggregates in aqueous-DMF solutions. The study delved into the emission intensities, photophysical properties in both solution and solid states, and the impact of π-π stacking, intermolecular, and intramolecular interactions on these properties. Density functional theory calculations were employed to gain deeper insights into the molecular and electronic behaviors of these compounds (Srivastava, Singh, & Mishra, 2016).

Supramolecular Chemistry

In another exploration, the reaction of triphenyltin(IV) hydroxide with derivatives of isophthalic and benzoic acids, including 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, led to the formation of complexes that exhibited 1D supramolecular chains. These chains were stabilized by intermolecular C–H···O hydrogen bonds, showcasing the potential of such compounds in constructing complex molecular architectures (Liu et al., 2011).

Gel-Formation and Crystal Structures

The ability to control solvation and gel-formation in imide derivatives, including those derived from 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, was demonstrated through various condensation reactions. The study emphasized the role of the solvent in directing the reaction pathways and the resulting gel-formation capabilities of these compounds. Detailed crystallographic analysis shed light on the structural differences and similarities among these compounds and their solvates (Singh & Baruah, 2008).

Multi-Stimuli-Responsive Properties

Research into pyridyl substituted derivatives of 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides revealed their luminescent properties in both DMF solutions and solid states, forming nano-aggregates with enhanced emission. These compounds showcased aggregation enhanced emission behavior, which varied with solvent polarity, and exhibited multi-stimuli responsive properties, including mechanochromic behavior. The study provided insights into the potential applications of these compounds in sensing and material science (Srivastava et al., 2017).

properties

IUPAC Name

4-[(1,3-dioxoisoindol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-14-12-3-1-2-4-13(12)15(19)17(14)9-10-5-7-11(8-6-10)16(20)21/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHMCLGGARGAHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

227598-41-6
Record name 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid
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Synthesis routes and methods I

Procedure details

337 mg (1.0 mmol) of tert.butyl 4-phthalimidomethyl-benzoate are stirred in 3 ml of trifluoroacetic acid for 45 minutes at ambient temperature. Then the solvent is eliminated in vacuo.
Name
tert.butyl 4-phthalimidomethyl-benzoate
Quantity
337 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed sodium carbonate (3.7 g, 34.91 mmol, 0.54 equiv), water (66 mL), 4-(aminomethyl)benzoic acid (9.7 g, 64.17 mmol, 1.00 equiv) and ethyl 1,3-dioxo-2,3-dihydro-1H-isoindole-2-carboxylate (14.6 g, 66.61 mmol, 1.04 equiv). The resulting solution was stirred for 3 h at 25° C. The pH value of the solution was adjusted to 4 with hydrogen chloride (1 mol/L). The solids were collected by filtration. The filter cake was washed with 1×100 mL of water. This resulted in 15.7 g (87%) of 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]benzoic acid as a white solid. MS (ESI) m/z 282 ([M+H]+).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
66 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 10 g of 4-aminomethylbenzoic acid, 14.5 g of carbethoxyphthalimide, 9.2 ml of triethylamine and 140 ml of tetrahydrofuran is maintained for 72 hours at reflux temperature. The precipitate formed is isolated at room temperature; after washing with an aqueous acidic solution and drying, 14.5 g of product are obtained. M.p.=264° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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